molecular formula C26H14Cl2N4O6 B11534624 2-(2,4-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(2,4-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11534624
M. Wt: 549.3 g/mol
InChI Key: XGKBKXUGLNDIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound that features both benzoxazole and dinitrophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multiple steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions.

    Introduction of the Dinitrophenoxy Group: The dinitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dinitrophenol and an appropriate leaving group on the benzoxazole derivative.

    Formation of the Imine Linkage: The final step involves the condensation of the benzoxazole derivative with an aldehyde or ketone to form the imine linkage under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and imine sites.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.

Industry

    Dyes and Pigments: Potential use in the synthesis of dyes and pigments due to its chromophoric groups.

    Polymers: Can be incorporated into polymer matrices to enhance properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group.

    2,4-Dinitrophenol: Contains the dinitrophenoxy group.

    Benzoxazole Derivatives: Similar core structure.

Uniqueness

(E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H14Cl2N4O6

Molecular Weight

549.3 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C26H14Cl2N4O6/c27-16-4-7-20(21(28)11-16)26-30-22-12-17(5-8-24(22)38-26)29-14-15-2-1-3-19(10-15)37-25-9-6-18(31(33)34)13-23(25)32(35)36/h1-14H

InChI Key

XGKBKXUGLNDIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.